molecular formula C8H18N2 B1371078 1-(Aminomethyl)-2-methylcyclohexan-1-amine CAS No. 1154875-82-7

1-(Aminomethyl)-2-methylcyclohexan-1-amine

Cat. No. B1371078
M. Wt: 142.24 g/mol
InChI Key: CFCWMFSNNMJUNE-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-methylcyclohexan-1-amine is a compound that belongs to the class of organic compounds known as aminomethyl groups . An aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .

Scientific Research Applications

Amination Reactions

  • Amination of Methylcyclohexane : Kovavic and Chaudhary (1967) explored the amination of methylcyclohexane to produce 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride. The study achieved yields up to 82% and investigated several variables including solvent, temperature, and catalyst concentration (Kovavic & Chaudhary, 1967).

Photochemical Properties

  • Photochemistry of Amino-Linked Bichromophoric Anthracenes : Mori and Maeda (1997) examined the spectral and photochemical properties of amino-linked bichromophoric anthracenes, which included reactions in various solvents and the study of intramolecular exciplexes (Mori & Maeda, 1997).

Enzyme Cascade Reactions

  • Enzyme Cascade Synthesis : Skalden et al. (2016) presented a cascade reaction involving enoate reductase and amine transaminase for the synthesis of (1R,3R)-1-amino-3-methylcyclohexane. This study showcased the synthesis of chiral amines with multiple chiral centers (Skalden et al., 2016).

Synthesis and Characterization

  • Synthesis of Aminocyclohexanecarboxylic Acids : Nohira et al. (1970) investigated the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and derivatives. This research is crucial for understanding the resolution and rotations of such compounds (Nohira, Ehara, & Miyashita, 1970).

Catalytic Applications

  • Catalytic Activity in Synthesis : Zeng et al. (2009) explored the synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity in the preparation of 1,2-dihydroquinoline derivatives (Zeng et al., 2009).

properties

IUPAC Name

1-(aminomethyl)-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWMFSNNMJUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-2-methylcyclohexan-1-amine

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